2,5-Dioxopyrrolidin-1-yl 3-fluoro-2-iodobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dioxopyrrolidin-1-yl 3-fluoro-2-iodobenzoate is a chemical compound that belongs to the class of pyrrolidinone derivatives. This compound is characterized by the presence of a pyrrolidinone ring attached to a benzoate moiety, which is further substituted with fluorine and iodine atoms. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 3-fluoro-2-iodobenzoate typically involves the following steps:
Formation of the Benzoate Moiety: The starting material, 3-fluoro-2-iodobenzoic acid, is esterified with 2,5-dioxopyrrolidin-1-yl to form the desired ester.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as large-scale chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 3-fluoro-2-iodobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the benzoate moiety can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: Standard oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., sodium borohydride) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while oxidation and reduction reactions can modify the functional groups present in the compound .
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl 3-fluoro-2-iodobenzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 3-fluoro-2-iodobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,5-Dioxopyrrolidin-1-yl 3-iodobenzoate: Similar structure but lacks the fluorine atom.
2,5-Dioxopyrrolidin-1-yl 3,3,3-trifluoropropanoate: Contains a trifluoropropanoate moiety instead of the benzoate.
Uniqueness
2,5-Dioxopyrrolidin-1-yl 3-fluoro-2-iodobenzoate is unique due to the presence of both fluorine and iodine atoms on the benzoate moiety. This dual substitution can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-fluoro-2-iodobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FINO4/c12-7-3-1-2-6(10(7)13)11(17)18-14-8(15)4-5-9(14)16/h1-3H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUXXLNAJNTYXSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=C(C(=CC=C2)F)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FINO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.08 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.